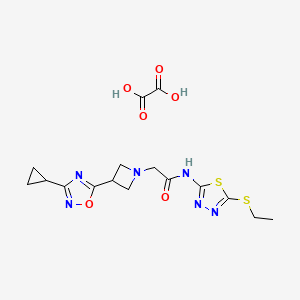

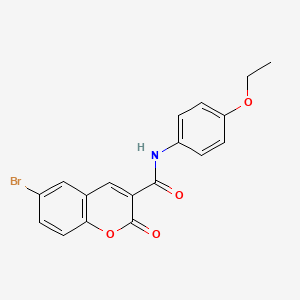

![molecular formula C15H18N4O3S2 B2398315 N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 604746-31-8](/img/structure/B2398315.png)

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

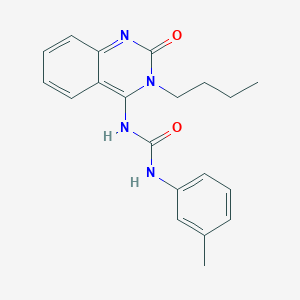

“N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide” is a chemical compound with a molecular formula of C15H24N4O2S2 . It is a derivative of the 1,3,4-thiadiazole class of compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl ring attached to a furan-2-carboxamide group via a sulfanyl linkage . The 1,3,4-thiadiazol-2-yl ring also has a 2-(cyclohexylamino)-2-oxoethyl group attached to it .Physical And Chemical Properties Analysis

The average mass of this compound is 356.507 Da . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Aplicaciones Científicas De Investigación

- Anticancer Agents : Furan-2-carboxylic acid derivatives have shown promise as potential anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell growth .

- Anti-inflammatory Compounds : Researchers are investigating the anti-inflammatory properties of furan-2-carboxylic acid derivatives, which could contribute to drug development for inflammatory diseases .

- Antibacterial and Antifungal Activity : The compound’s unique structure may lead to novel antibacterial and antifungal agents .

- Monomer Precursors : Furan-2-carboxylic acid derivatives can serve as building blocks for biobased monomers. For example, 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) are potential monomers for sustainable polymers .

- Catalytic Applications : Researchers have explored the use of furan-2-carboxylic acid derivatives in catalytic reactions. For instance, selective oxidation of FFCA-acetal to FFCA using a hydroxyapatite-supported Au catalyst demonstrates its potential in green chemistry .

- Heterocyclic Chemistry : Furan-2-carboxylic acid derivatives participate in diverse heterocyclic reactions, leading to the synthesis of novel compounds with interesting properties .

- Single-Molecule Magnets : Complexes based on furan-2-carboxylic acid derivatives have been investigated for their magnetic properties .

- Bio-Based Platform Chemicals : Furan-2-carboxylic acid derivatives contribute to the development of sustainable chemicals derived from biomass. They can be obtained directly from furfural or 5-hydroxymethylfurfural (HMF), which are renewable feedstocks .

- Concurrent Formation of Furan-2,5- and Furan-2,4-dicarboxylic Acid : Besides furan-2,5-dicarboxylic acid (2,5-FDCA), furan-2,4-dicarboxylic acid (2,4-FDCA) is also formed as a by-product under certain reaction conditions. Understanding the separate reaction pathways for these compounds is essential for optimizing their production .

Biomedical Research and Drug Development

Materials Science and Catalysis

Organic Synthesis and Functional Materials

Environmental and Renewable Energy Applications

By-Product Formation and Reaction Pathways

Direcciones Futuras

While specific future directions for this compound are not available, 1,3,4-thiadiazol derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry.

Propiedades

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h4,7-8,10H,1-3,5-6,9H2,(H,16,20)(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHMDSVQACSROL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)